molecular formula C12H10O5 B12041233 5-(4-Methoxyphenoxy)furan-2-carboxylic acid

5-(4-Methoxyphenoxy)furan-2-carboxylic acid

Cat. No.: B12041233
M. Wt: 234.20 g/mol
InChI Key: NNXRUURHXIGDTF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)furan-2-carboxylic acid typically involves the reaction of 4-methoxyphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the methoxyphenoxy group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Methoxyphenoxy)furan-2-carboxaldehyde.

    Reduction: Formation of 5-(4-Methoxyphenoxy)furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxyphenoxy)furan-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Cyanophenyl)furan-2-carboxylic acid methyl ester
  • 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester

Comparison

Compared to similar compounds, 5-(4-Methoxyphenoxy)furan-2-carboxylic acid exhibits unique properties due to the presence of the methoxyphenoxy group. This group enhances its solubility, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

5-(4-methoxyphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

NNXRUURHXIGDTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O

Origin of Product

United States

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